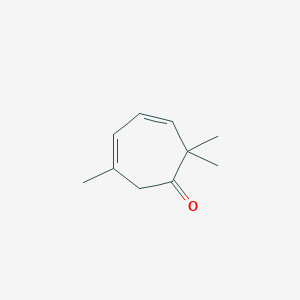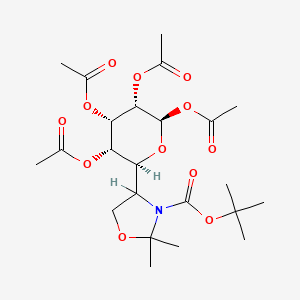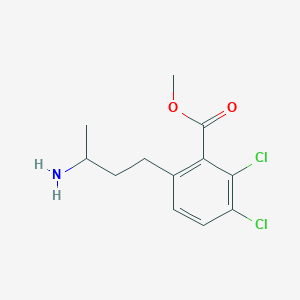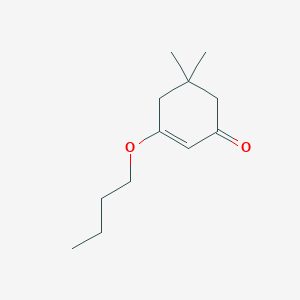
3-Butoxy-5,5-dimethylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexenone, characterized by the presence of a butoxy group and two methyl groups on the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one typically involves the alkylation of 5,5-dimethylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butyl bromide. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Production of 3-butoxy-5,5-dimethylcyclohexanol or corresponding alkanes.
Substitution: Generation of various substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: Lacks the butoxy group, making it less hydrophobic.
3,5-Dimethyl-2-cyclohexen-1-one: Similar structure but without the butoxy group.
4-(3-Hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Contains additional hydroxyl and methyl groups.
Uniqueness
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
128445-75-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3-butoxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-5-6-14-11-7-10(13)8-12(2,3)9-11/h7H,4-6,8-9H2,1-3H3 |
Clave InChI |
FEACZLGPKUYRIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=O)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



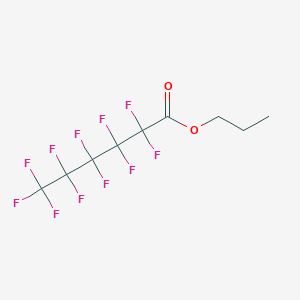
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
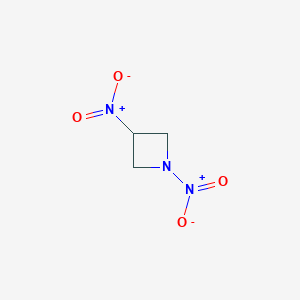
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
